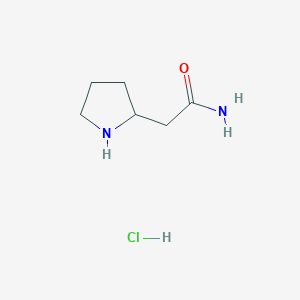

2-(Pyrrolidin-2-yl)acetamide hydrochloride

Overview

Description

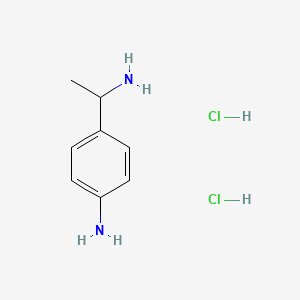

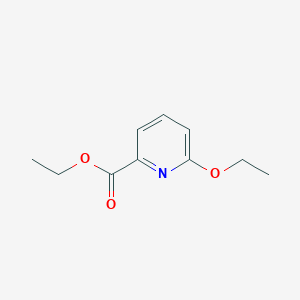

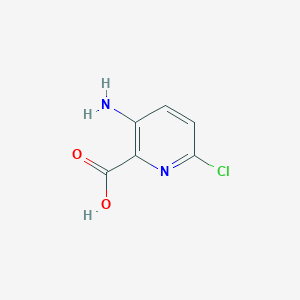

“2-(Pyrrolidin-2-yl)acetamide hydrochloride” is a chemical compound with the CAS Number: 78664-84-3 . It has a molecular weight of 164.63 . The IUPAC name for this compound is (S)-2-(pyrrolidin-2-yl)acetamide hydrochloride .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis

“this compound” is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications

1. Application in ACAT Inhibitors Development

2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604) has been developed as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound has shown improved aqueous solubility and oral absorption compared to previous compounds, making it a promising candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

2. Synthesis of Heterocyclic Compounds

The synthesis of 4-(4-oxo-1,3-thiazolidin-2-ylidene)-pyrrolidine-2,3,5-triones, using 2-(1,3-thiazolidin-2-ylidene)acetamides, demonstrated the utility of these compounds in creating new heterocyclic assemblies. These assemblies are valuable in various chemical and pharmacological studies (Obydennov et al., 2017).

3. Synthesis of Imidazole Derivatives

2-(2-oxopyrrolidin-1-yl)acetamides have been used for the synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. These compounds can be further modified to produce various derivatives, contributing to the diversity of imidazole-based chemical compounds for research and therapeutic purposes (Kavina et al., 2018).

4. Development of Antiepileptic Agents

Compounds related to 2-(Pyrrolidin-2-yl)acetamide, like (S)-alpha-ethyl-2-oxopyrrolidine acetamide, have been identified as potential antiepileptic agents. Their mechanism of action involves a brain-specific binding site, indicating a unique pathway for antiepileptic properties (Kenda et al., 2004).

5. Exploration in Organic Chemistry

Various studies have focused on the reactivity and synthesis of compounds structurally related to 2-(Pyrrolidin-2-yl)acetamide hydrochloride. These include the synthesis of complexes with metal ions, development of new anticonvulsants derived from Disopyramide, and the exploration of their properties in corrosion inhibition and as fluorescent probes (Pailloux et al., 2007; Dawidowski et al., 2020; Yıldırım & Cetin, 2008; Shao et al., 2011).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Analysis

Biochemical Properties

2-(Pyrrolidin-2-yl)acetamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and electrostatic interactions with target molecules . These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing cellular functions and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzymes, affecting their activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular functions, which may be reversible or irreversible depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . The compound can influence metabolic flux and alter the levels of specific metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis, and other metabolic functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and function, as well as its accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell. The localization of this compound can influence its activity and interactions with other biomolecules, thereby affecting its overall biological effects.

properties

IUPAC Name |

2-pyrrolidin-2-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-6(9)4-5-2-1-3-8-5;/h5,8H,1-4H2,(H2,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHUUCQYNRTNIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1374615.png)

![2-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1374618.png)

![7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1374619.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B1374629.png)

![Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid](/img/structure/B1374632.png)